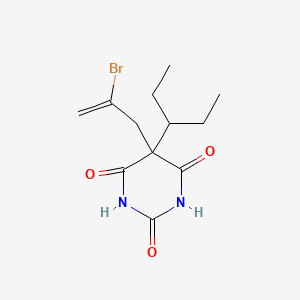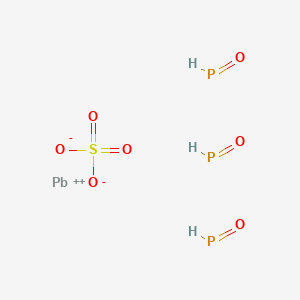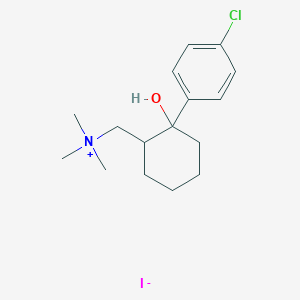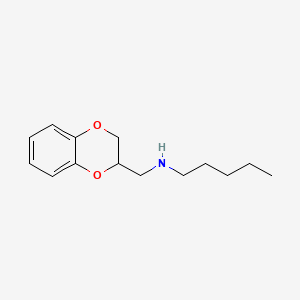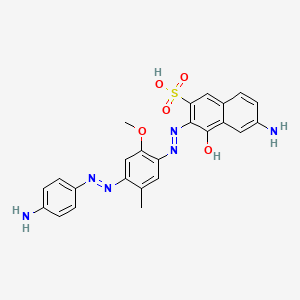
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- is a heterocyclic organic compound with the molecular formula C18H18O It is a derivative of cyclopenta[a]phenanthrene and is characterized by its unique structure, which includes a cyclopenta ring fused to a phenanthrene core
Métodos De Preparación
The synthesis of 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the cyclopenta and phenanthrene rings. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparación Con Compuestos Similares
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- can be compared with other similar compounds, such as:
Cyclopenta[a]phenanthrene: This compound shares a similar core structure but lacks the hexahydro and methyl groups, resulting in different chemical properties and reactivity.
Phenanthrene derivatives: These compounds have a phenanthrene core but differ in the substituents attached, leading to variations in their chemical behavior and applications.
The uniqueness of 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
42349-31-5 |
|---|---|
Fórmula molecular |
C18H18O |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
11-methyl-1,2,3,4,15,16-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H18O/c1-11-10-16-14(8-9-17(16)19)15-7-6-12-4-2-3-5-13(12)18(11)15/h6-7,10H,2-5,8-9H2,1H3 |
Clave InChI |
HNQDYVNOYSQBGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC2=O)C3=C1C4=C(CCCC4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


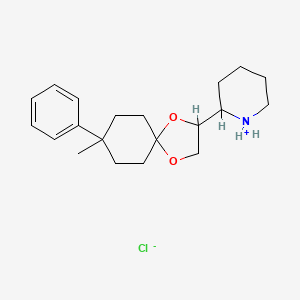
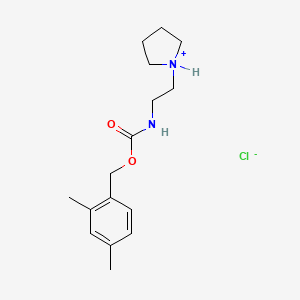
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
